molecular formula C24H33N5O2 B11308478 4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B11308478
M. Wt: 423.6 g/mol
InChI Key: SDRQJSKRMNLYKV-UHFFFAOYSA-N
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Description

4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a butoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the butoxybenzoyl group. The final step involves the formation of the pyrimidine ring.

    Preparation of Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with an appropriate benzoyl chloride under basic conditions.

    Introduction of Butoxybenzoyl Group: The butoxybenzoyl group is introduced by reacting the piperazine derivative with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine.

    Formation of Pyrimidine Ring: The final step involves the cyclization reaction to form the pyrimidine ring. This can be achieved by reacting the intermediate with a suitable pyrimidine precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: The compound is investigated for its interactions with biological targets and its pharmacokinetic properties.

    Biochemistry: It is used in studies to understand its mechanism of action at the molecular level.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of 4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester

Uniqueness

4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

(4-butoxyphenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H33N5O2/c1-3-4-17-31-21-9-7-20(8-10-21)23(30)28-15-13-27(14-16-28)22-18-19(2)25-24(26-22)29-11-5-6-12-29/h7-10,18H,3-6,11-17H2,1-2H3

InChI Key

SDRQJSKRMNLYKV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4

Origin of Product

United States

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